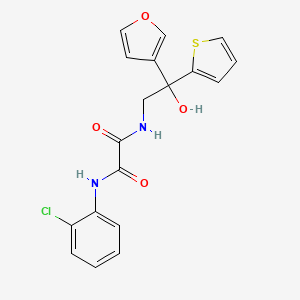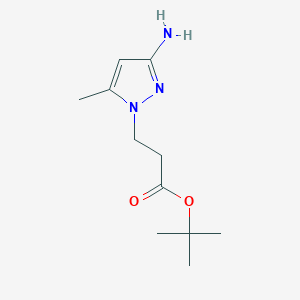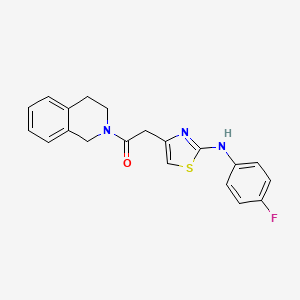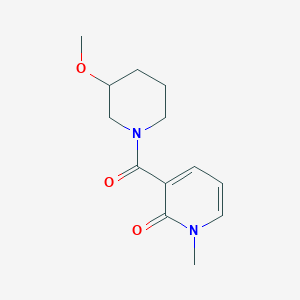![molecular formula C21H18FN5OS B2752029 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 893926-07-3](/img/structure/B2752029.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The compound was synthesized as part of a new set of small molecules . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Applications De Recherche Scientifique
Cancer Research: Targeting CDK2 Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold, which is part of the compound’s structure, has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein associated with cancer cell proliferation . Research indicates that derivatives of this scaffold can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting that F1874-0945 could be explored for its anticancer properties.
Antibacterial Activity: Combating Resistant Strains
Compounds with the pyrazolo[3,4-d]pyrimidine moiety have shown antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . This suggests that F1874-0945 could be valuable in the development of new antibacterial agents, especially in an era of increasing antibiotic resistance.
Antimalarial and Antiparasitic Applications
The structural class to which F1874-0945 belongs has been explored for its potential in inhibiting Plasmodium falciparum, the parasite responsible for the most virulent form of malaria . This opens up avenues for the compound to be used in antimalarial drug development.
Enzyme Inhibition: Therapeutic Enzyme Targets
The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes, making it a candidate for the study of enzyme inhibition which is a crucial aspect of drug discovery for diseases like diabetes, Alzheimer’s, and others .
Molecular Probes: Diagnostic Imaging
Fluorescent properties of certain pyrazolo[3,4-d]pyrimidine derivatives make them suitable as molecular probes for diagnostic imaging . F1874-0945 could potentially be modified to serve as a probe for imaging in biomedical research.
Neurological Disorders: Neuroprotection and Neuroregeneration
Given the compound’s potential interaction with various biological pathways, it could be investigated for neuroprotective effects, which are essential in the treatment of neurodegenerative diseases .
Drug Delivery Systems: Enhancing Therapeutic Efficacy
The structural complexity of F1874-0945 allows for the possibility of it being used as a scaffold in drug delivery systems to enhance the efficacy and specificity of therapeutic agents .
Chemical Biology: Understanding Cellular Processes
As a tool in chemical biology, F1874-0945 could help elucidate cellular processes at the molecular level, contributing to our understanding of cell signaling, gene expression, and metabolic pathways .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-3-8-18(14(2)9-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOYISUNJOWOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)


![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)


![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)